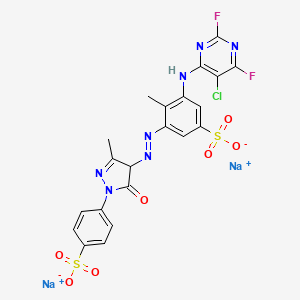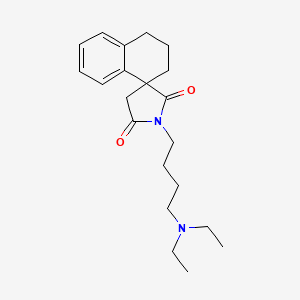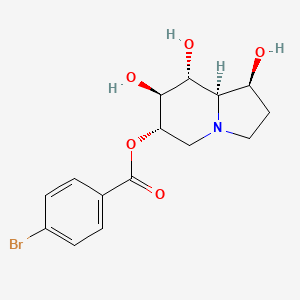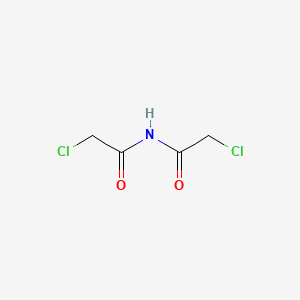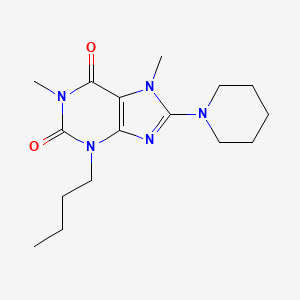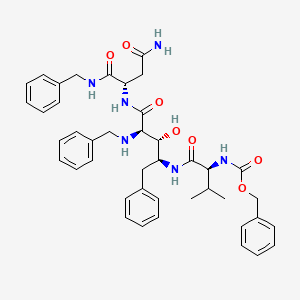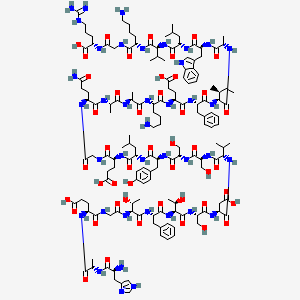
2,4-Dibromo-6-cyclohexylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromo-6-cyclohexylphenol is an organic compound with the molecular formula C({12})H({14})Br(_{2})O It is a brominated phenol derivative characterized by the presence of two bromine atoms at the 2 and 4 positions and a cyclohexyl group at the 6 position on the phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-cyclohexylphenol typically involves the bromination of 6-cyclohexylphenol. The reaction is carried out by treating 6-cyclohexylphenol with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where bromine atoms are introduced at the 2 and 4 positions of the phenol ring.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and product purity. The use of catalysts and optimized reaction parameters can enhance the yield and efficiency of the bromination process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dibromo-6-cyclohexylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atoms can be reduced to form debrominated phenol derivatives.
Substitution: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as zinc dust in acetic acid or sodium borohydride (NaBH(_4)) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN(_3)) or thiourea under mild conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Debrominated phenol derivatives.
Substitution: New phenolic compounds with different functional groups replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
2,4-Dibromo-6-cyclohexylphenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of bromine atoms.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced biological activity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of flame retardants and other industrial products.
Wirkmechanismus
The mechanism by which 2,4-Dibromo-6-cyclohexylphenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and the phenolic group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The cyclohexyl group may also contribute to the compound’s overall hydrophobicity and ability to penetrate biological membranes.
Vergleich Mit ähnlichen Verbindungen
2,4-Dibromophenol: Lacks the cyclohexyl group, making it less hydrophobic and potentially less biologically active.
2,6-Dibromo-4-cyclohexylphenol: Similar structure but with bromine atoms at different positions, which may alter its chemical and biological properties.
2,4-Dichloro-6-cyclohexylphenol:
Uniqueness: 2,4-Dibromo-6-cyclohexylphenol is unique due to the combination of bromine atoms and a cyclohexyl group on the phenol ring. This structural arrangement imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
15460-13-6 |
|---|---|
Molekularformel |
C12H14Br2O |
Molekulargewicht |
334.05 g/mol |
IUPAC-Name |
2,4-dibromo-6-cyclohexylphenol |
InChI |
InChI=1S/C12H14Br2O/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8/h6-8,15H,1-5H2 |
InChI-Schlüssel |
FWJGNLDNTRUAGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=C(C(=CC(=C2)Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


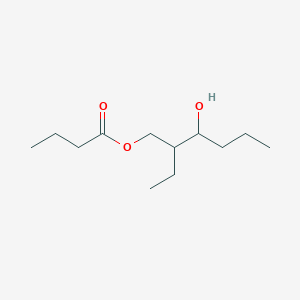
![9a-Benzhydryl-3,3a-dihydrobenzo[f]indazole-4,9-dione](/img/structure/B12789208.png)
![3,7-Dimethyl-1,4,7,8-tetrahydro-5H-pyrazolo[4,3-d][1,3]oxazepin-5-one](/img/structure/B12789215.png)
